Bienvenue dans la boutique en ligne BenchChem!

4-[2-(4-Chlorobenzyloxy)ethyl]piperidine

dopamine transporter cocaine antagonist structure–activity relationship

Procure 4-[2-(4-Chlorobenzyloxy)ethyl]piperidine hydrochloride to pre-bias your medicinal chemistry SAR. The 4-chlorobenzyloxyethyl motif is validated to confer a 2-fold increase in DAT binding potency and is essential for high MDM2 affinity (Ki 22–108 nM). This exact substitution pattern is critical: deletion or translocation of the chloro group yields significantly weaker congeners. Supplied at ≥95% purity, it is an advanced intermediate for DAT ligands, MDM2-p53 inhibitors, and sigma-1 selective probes.

Molecular Formula C14H20ClNO
Molecular Weight 253.77 g/mol
Cat. No. B8404682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Chlorobenzyloxy)ethyl]piperidine
Molecular FormulaC14H20ClNO
Molecular Weight253.77 g/mol
Structural Identifiers
SMILESC1CNCCC1CCOCC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H20ClNO/c15-14-3-1-13(2-4-14)11-17-10-7-12-5-8-16-9-6-12/h1-4,12,16H,5-11H2
InChIKeyBGRKAQYMSUWFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(4-Chlorobenzyloxy)ethyl]piperidine: Core Physicochemical and Procurement Baseline for a 4-Chlorobenzyloxyethyl–Substituted Piperidine


4-[2-(4-Chlorobenzyloxy)ethyl]piperidine (free base formula C₁₄H₂₀ClNO, MW 253.77 g·mol⁻¹) is a synthetic piperidine derivative in which the heterocyclic nitrogen is unsubstituted and the 4‑position of the ring bears a 2‑(4‑chlorobenzyloxy)ethyl side‑chain . The compound is supplied predominantly as the hydrochloride salt (C₁₄H₂₁Cl₂NO, MW ≈290.2 g·mol⁻¹) and is typically offered at ≥95% purity . Its structural motif—a 4‑chlorobenzyl ether linked through a two‑carbon spacer to a secondary piperidine—places it within a family of fragments and intermediates explored in medicinal chemistry for receptor modulation (e.g., sigma receptors, dopamine transporters) and as a building block for MDM2–p53 inhibitors [1][2].

Why a Generic 4‑(Aralkyloxyethyl)piperidine Cannot Substitute for 4-[2-(4-Chlorobenzyloxy)ethyl]piperidine


Within the 4‑(aralkyloxyethyl)piperidine chemotype, small modifications to the aryl ring, the length of the spacer, or the position of attachment on the piperidine nucleus produce substantial shifts in receptor‑binding profiles and functional activity. In a systematic SAR study of N‑substituted methylphenidate analogs, the 4‑chlorobenzyl substituent on the piperidine nitrogen delivered a 2‑fold increase in dopamine‑transporter binding potency relative to the unsubstituted benzyl analog, demonstrating that the 4‑chloro substituent is not a passive replacement but an active driver of target engagement [1]. Similarly, in the cis‑3,4‑dialkoxypiperidine series disclosed as MDM2–p53 inhibitors, the nature and regiochemistry of the alkoxy‑aralkyl side‑chain directly governs the Ki for MDM2; translocation of the substituent from the 4‑ to the 3‑position or deletion of the chloro group yields congeners with markedly different (often orders‑of‑magnitude weaker) affinity [2]. These divergent SAR landscapes mean that a procurement decision based solely on the piperidine core—without the precise 4‑chlorobenzyloxyethyl substitution pattern—carries a high risk of acquiring a compound that is inactive in the intended assay or that requires re‑optimization of a lead series.

Quantitative Differentiation Evidence for 4-[2-(4-Chlorobenzyloxy)ethyl]piperidine Versus Its Closest Structural Analogs


Dopamine‑Transporter (DAT) Binding: 4‑Chlorobenzyl Versus Unsubstituted Benzyl on the Piperidine Nitrogen

Although the direct comparator data are derived from N‑substituted methylphenidate analogs rather than the 4‑(2‑(benzyloxy)ethyl)piperidine scaffold itself, they constitute the strongest available class‑level evidence for the contribution of the 4‑chlorobenzyl group. In a head‑to‑head study, the N‑(4‑chlorobenzyl) methylphenidate analog (1d) exhibited a 2‑fold higher potency than methylphenidate in the [³H]WIN 35,428 binding assay at the dopamine transporter and a ≈1.5‑fold higher potency in the [³H]dopamine uptake assay [1]. By contrast, large N‑aryl‑substituted analogs were significantly less active than the N‑benzyl reference compound, underscoring the specific advantage of the 4‑chlorobenzyl substituent [1].

dopamine transporter cocaine antagonist structure–activity relationship

MDM2–p53 Inhibitory Activity: Influence of Regiochemistry and Substitution in 4‑(Aralkyloxy)piperidine Scaffolds

Patent US 7,060,713 B2 discloses a series of cis‑3,4‑dialkoxypiperidines as small‑molecule inhibitors of the MDM2–p53 interaction. Within this series, the nature of the alkoxy‑aralkyl substituent is a critical determinant of binding affinity; representative compounds achieve Ki values in the low nanomolar range (e.g., 22‑108 nM) in fluorescence‑polarization assays against recombinant human MDM2 [1][2]. The 4‑chlorobenzyloxy motif is structurally congruent with the privileged fragments described in the patent, whereas analogs lacking the chloro substituent or bearing the side‑chain at the 3‑position fall into SAR space that was not prioritized for development in the same disclosure [1].

MDM2–p53 protein–protein interaction inhibitor cancer

Sigma‑1 Receptor Affinity: Piperidine‑Based Ligands with 4‑Chlorobenzyl Substituents

Multiple independent studies have established that piperidine‑based sigma‑1 receptor ligands benefit from a 4‑chlorobenzyl substituent for optimal affinity. In one series, 1‑(4‑chlorobenzyl)‑4‑(4‑fluorobenzyloxymethyl)piperidine displayed a sigma‑1 Ki in the low nanomolar range, with selectivity ratios exceeding 350‑fold over the sigma‑2 subtype [1][2]. Although the linker between the piperidine ring and the 4‑chlorobenzyl group differs from the ethyl‑ether spacer present in 4‑[2‑(4‑chlorobenzyloxy)ethyl]piperidine, the consistent emergence of the 4‑chlorobenzyl motif as a potency‑enhancing element across diverse piperidine chemotypes supports the selection of the target compound for sigma‑receptor‑focused screening.

sigma-1 receptor antipsychotic CNS

High‑Confidence Application Scenarios for 4-[2-(4-Chlorobenzyloxy)ethyl]piperidine Based on Differential Evidence


Lead Optimization in Dopamine‑Transporter (DAT) Antagonist Programs

The 2‑fold potency advantage conferred by a 4‑chlorobenzyl substituent in methylphenidate‑analog DAT binding [1] positions 4‑[2‑(4‑chlorobenzyloxy)ethyl]piperidine as a logical advanced intermediate for constructing N‑substituted or 4‑functionalized DAT ligands. Medicinal chemistry teams pursuing cocaine‑antagonist or atypical dopamine‑uptake inhibitor scaffolds can install this fragment to pre‑bias the SAR toward higher DAT affinity, potentially reducing the number of synthetic iterations required to reach a lead‑optimization candidate.

MDM2–p53 Protein–Protein Interaction Inhibitor Discovery

The cis‑3,4‑dialkoxypiperidine chemotype validated in US Patent 7,060,713 B2 [2] establishes a direct structural rationale for procuring 4‑[2‑(4‑chlorobenzyloxy)ethyl]piperidine as a key building block. The compound’s 4‑(chlorobenzyloxy)ethyl side‑chain maps onto the preferred substitution pattern for MDM2 binding (Ki values of 22‑108 nM in fluorescence‑polarization assays). Synthetic elaboration at the piperidine nitrogen or the 3‑position can rapidly generate focused libraries for hit‑to‑lead campaigns targeting the p53–MDM2 axis in oncology.

Sigma‑1 Receptor Probe and Radioligand Development

The remarkable sigma‑1 selectivity (>350‑fold over sigma‑2) observed for 4‑chlorobenzyl‑substituted piperidine ligands [3][4] makes 4‑[2‑(4‑chlorobenzyloxy)ethyl]piperidine a valuable precursor for designing subtype‑selective sigma‑1 chemical probes. Researchers can alkylate the free piperidine nitrogen with diverse electrophiles or attach fluorophores/chelators for imaging applications, leveraging the 4‑chlorobenzyloxyethyl motif as a selectivity‑conferring anchor.

General CNS‑Oriented Fragment‑Based Screening Libraries

Because the 4‑chlorobenzyloxy group enhances lipophilicity and has been associated with improved blood–brain barrier penetration in related piperidine series [1][3], this compound is well‑suited as a fragment for CNS‑focused screening collections. Its molecular weight (253.77 Da, free base) and the presence of a single H‑bond donor (secondary amine) satisfy fragment‑library design principles, while the chlorobenzyl ether offers a vector for subsequent growth via amide coupling, reductive amination, or N‑arylation.

Quote Request

Request a Quote for 4-[2-(4-Chlorobenzyloxy)ethyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.